molecular formula C19H31N3O2 B2439743 3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2379983-92-1

3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2439743
CAS No.: 2379983-92-1
M. Wt: 333.476
InChI Key: KSBKEMVVZHYRPI-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperidine moiety linked via an oxolan-3-ylmethyl group

Preparation Methods

The synthesis of 3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the piperidine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperidine ring is introduced via a suitable leaving group.

    Linking the oxolan-3-ylmethyl group: This step may involve the use of oxirane derivatives, which can undergo ring-opening reactions to form the desired linkage.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine ring or the piperidine moiety can be replaced with other substituents.

    Addition: Addition reactions, such as hydrogenation, can be performed to saturate double bonds or add hydrogen atoms to the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions depending on the reaction type.

Scientific Research Applications

3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various medical conditions.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine include:

    3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine: This compound has a pyrimidine ring instead of a pyridazine ring, which may result in different chemical and biological properties.

    3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine:

    3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine: With a pyridine ring, this compound may exhibit unique characteristics compared to the pyridazine derivative.

Properties

IUPAC Name

3-tert-butyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-19(2,3)17-4-5-18(21-20-17)24-14-15-6-9-22(10-7-15)12-16-8-11-23-13-16/h4-5,15-16H,6-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKEMVVZHYRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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